Acide 4-(diphénylamino)phénylboronique

Vue d'ensemble

Description

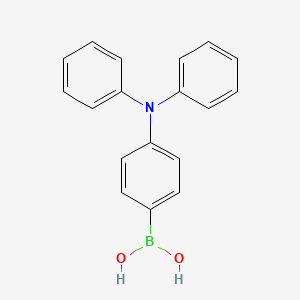

4-(Diphenylamino)phenylboronic acid, also known as triphenylamine-4-boronic acid, is an organic compound with the molecular formula C18H16BNO2. It is a boronic acid derivative that features a diphenylamino group attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is notable for its applications in organic synthesis, particularly in the field of materials science and organic electronics .

Applications De Recherche Scientifique

4-(Diphenylamino)phenylboronic acid has a wide range of applications in scientific research:

Organic Electronics: Used in the synthesis of blue light-emitting materials for organic light-emitting diodes (OLEDs)

Photoluminescence: Exhibits strong multiphoton-excited blue photoluminescence, making it useful in optical materials

Solar Cells: Acts as a sensitizer in dye-sensitized solar cells, enhancing their efficiency

Fluorophores: Used in the preparation of benzothiadiazole-based fluorophores for imaging and sensing applications

Mécanisme D'action

Target of Action

4-(Diphenylamino)phenylboronic acid is a chemical compound used primarily in organic synthesis It is known to be used in the synthesis of various organic compounds, suggesting that its targets could be diverse depending on the specific reaction it is involved in .

Mode of Action

The compound is known to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, it acts as an electron-rich boronic acid, which can form a complex with a transition metal catalyst. This complex then undergoes transmetalation with an organohalide, leading to the formation of a new carbon-carbon bond .

Biochemical Pathways

Given its use in organic synthesis, it can be inferred that it plays a role in the creation of new organic compounds, potentially affecting various biochemical pathways depending on the specific compounds it helps synthesize .

Result of Action

The primary result of the action of 4-(Diphenylamino)phenylboronic acid is the formation of new organic compounds through Suzuki-Miyaura cross-coupling reactions . The specific molecular and cellular effects would depend on the nature of the compounds synthesized using this reagent.

Action Environment

The efficacy and stability of 4-(Diphenylamino)phenylboronic acid can be influenced by various environmental factors. For instance, the compound is soluble in toluene , suggesting that its solubility and reactivity could be affected by the solvent used. Additionally, it should be stored in a dark place, sealed, and at room temperature , indicating that light, air, and temperature could impact its stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(Diphenylamino)phenylboronic acid can be synthesized through various methods. One common synthetic route involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically uses 4-bromotriphenylamine and bis(pinacolato)diboron as starting materials, with a palladium catalyst and a base such as potassium carbonate in a solvent like ethanol or toluene .

Industrial Production Methods

While specific industrial production methods for 4-(Diphenylamino)phenylboronic acid are not widely documented, the Suzuki-Miyaura cross-coupling reaction remains a standard approach due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by adjusting parameters such as temperature, solvent, and catalyst concentration .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Diphenylamino)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids, producing biaryl compounds

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, toluene)

Protodeboronation: Acids such as hydrochloric acid or sulfuric acid.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science

Protodeboronation: The corresponding aryl compound without the boronic acid group.

Comparaison Avec Des Composés Similaires

4-(Diphenylamino)phenylboronic acid can be compared with other boronic acids and diphenylamine derivatives:

Phenylboronic Acid: Lacks the diphenylamino group, making it less effective in electronic applications

4-Bromotriphenylamine: Contains a bromine atom instead of a boronic acid group, used as a precursor in Suzuki-Miyaura coupling

4-(Diphenylamino)phenylboronic Acid Pinacol Ester: A derivative used in similar applications but with different solubility and reactivity properties.

Activité Biologique

4-(Diphenylamino)phenylboronic acid (4-DPBA), also known as triphenylamine-4-boronic acid, is an organic compound notable for its boronic acid functionality, which allows it to participate in various biological and chemical processes. This compound has garnered attention due to its potential applications in medicinal chemistry, organic electronics, and targeted drug delivery systems.

Chemical Structure and Properties

4-DPBA has a molecular formula of and a molecular weight of 289.14 g/mol. Its structure consists of a central phenyl ring bonded to a boronic acid group and a diphenylamino group, contributing to its unique electronic and steric properties.

| Property | Value |

|---|---|

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 484.5 ± 47.0 °C |

| Melting Point | 110-115 °C |

| LogP | 5.11 |

| Flash Point | 246.8 ± 29.3 °C |

Anticancer Properties

Research has indicated that boronic acids, including 4-DPBA, exhibit significant anticancer activity. The compound's ability to form reversible covalent bonds with biomolecules allows it to target cancer cells effectively. For instance, studies have shown that phenylboronic acid derivatives can enhance the cytotoxicity of chemotherapeutic agents like doxorubicin when used in nanoparticulate forms .

In a study utilizing soy protein nanoparticles decorated with phenylboronic acid, it was found that these nanoparticles could actively target sialic acid residues overexpressed on tumor cells, leading to improved drug accumulation and antitumor efficacy in vivo . This targeting mechanism is crucial for enhancing the therapeutic index of anticancer drugs.

Antibacterial and Antiviral Activities

The potential antibacterial and antiviral activities of boronic acids have also been explored. Boronic acids can inhibit certain enzymes critical for bacterial survival, making them candidates for developing new antibiotics . Additionally, their role as antiviral agents is being investigated, particularly in inhibiting viral proteases essential for viral replication.

Mechanistic Insights

The biological activity of 4-DPBA can be attributed to its interaction with specific biological targets:

- Reversible Binding : The boronic acid moiety can reversibly bind to diols found in glycoproteins and other biomolecules, facilitating targeted drug delivery.

- Enzyme Inhibition : By interacting with enzymes such as proteases, boronic acids can disrupt critical biological processes in pathogens.

- Nanoparticle Formulation : The incorporation of 4-DPBA into nanoparticles enhances its delivery efficiency and specificity towards cancer cells.

Study on Nanoparticle Delivery Systems

A significant study demonstrated the effectiveness of phenylboronic acid-decorated nanoparticles in improving drug delivery to tumor sites. The findings revealed that nanoparticles sized at 30 nm showed superior cellular uptake and cytotoxicity against various cancer cell lines compared to larger counterparts . The study highlighted the dual functionality of the nanoparticles: targeting tumor cells while simultaneously improving the tumor microenvironment.

Boronic Acids in Medicinal Chemistry

A review article summarized various biological applications of boronic acids, emphasizing their role in modifying existing bioactive compounds to enhance selectivity and pharmacokinetic properties . The review discussed how the introduction of boronic acid groups could improve the efficacy of drugs like bortezomib, which is used in treating multiple myeloma.

Propriétés

IUPAC Name |

[4-(N-phenylanilino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BNO2/c21-19(22)15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWQCBRELPOMER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479033 | |

| Record name | 4-(Diphenylamino)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201802-67-7 | |

| Record name | 4-(Diphenylamino)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Diphenylamino)phenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-(Diphenylamino)phenylboronic acid used in material science?

A1: 4-(Diphenylamino)phenylboronic acid is primarily used as a reagent in Suzuki coupling reactions. This palladium-catalyzed reaction allows researchers to attach the 4-(diphenylamino)phenyl group to a variety of (hetero)aryl halides. [, , , ] This is particularly useful for constructing molecules with donor-acceptor architectures, often found in organic electronic materials. []

Q2: What are some specific examples of materials synthesized using 4-(Diphenylamino)phenylboronic acid?

A2: Researchers have utilized 4-(Diphenylamino)phenylboronic acid to synthesize:

- Perylene dyes: By attaching triphenylamine units to perylene monoimide, researchers created dyes with broad absorption reaching 750 nm, useful for dye-sensitized solar cells. []

- Aggregation-induced emission luminogens: Combining the hole-transporting properties of triphenylamine with the aggregation-induced emission of tetraphenylethene led to materials with potential applications in organic light-emitting diodes. []

- Stilbene derivatives: Synthesizing stilbene derivatives with 4-(diphenylamino)phenylboronic acid yielded materials exhibiting light-stimulating response fluorescent conversion, with potential for fluorescent switches and sensors. []

Q3: What are the advantages of using 4-(Diphenylamino)phenylboronic acid in Suzuki coupling reactions?

A3: Several advantages make 4-(Diphenylamino)phenylboronic acid attractive for Suzuki couplings:

- Mild reaction conditions: The reaction can proceed efficiently in aqueous solutions, at room temperature, and with short reaction times. []

- Ligand-free catalysis: The reaction can occur efficiently without the need for additional ligands on the palladium catalyst, simplifying reaction conditions and workup. [, ]

- Broad substrate scope: The reaction tolerates various functional groups and works well with both aryl and heteroaryl halides. [, ]

Q4: Are there any computational studies on molecules synthesized with 4-(Diphenylamino)phenylboronic acid?

A4: Yes, density functional theory (DFT) calculations are often employed to understand the electronic properties and structure-property relationships of molecules incorporating the 4-(diphenylamino)phenyl group. [, ] These calculations help predict and explain experimental observations like UV-vis absorption and fluorescence emission spectra.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.